molecular formula C8H10BFO4 B1393549 5-Fluoro-2-(methoxymethoxy)phenylboronic acid CAS No. 488713-34-4

5-Fluoro-2-(methoxymethoxy)phenylboronic acid

Cat. No. B1393549
M. Wt: 199.97 g/mol
InChI Key: AMHIODVERFMLIU-UHFFFAOYSA-N
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Description

“5-Fluoro-2-(methoxymethoxy)phenylboronic acid” is a chemical compound with the CAS Number: 488713-34-4 . It has a molecular weight of 199.97 . The IUPAC name for this compound is 5-fluoro-2-(methoxymethoxy)phenylboronic acid .


Molecular Structure Analysis

The molecular formula of “5-Fluoro-2-(methoxymethoxy)phenylboronic acid” is C8H10BFO4 . The InChI code for this compound is 1S/C8H10BFO4/c1-13-5-14-8-3-2-6 (10)4-7 (8)9 (11)12/h2-4,11-12H,5H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “5-Fluoro-2-(methoxymethoxy)phenylboronic acid” are not detailed in the sources I found, boronic acids are generally known to participate in various types of reactions. For instance, they are used in Suzuki couplings .


Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . It has a molecular weight of 199.97 g/mol . The compound has a topological polar surface area of 49.7 Ų .

Scientific Research Applications

Fluorescence Quenching and Mechanisms

  • Fluorescence quenching studies of similar boronic acid derivatives, such as 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have been investigated, revealing insights into quenching mechanisms and parameters like Stern-Volmer constant, quenching rate parameter, and kinetic distance, which might be relevant for 5-Fluoro-2-(methoxymethoxy)phenylboronic acid as well (Geethanjali et al., 2015).

Role in C-H Silylation

  • Arylboronic acids, including those with fluoro and methoxy substituents, play a crucial role in regioselective silylation, which is significant in Suzuki-Miyaura coupling reactions. This suggests potential applications of 5-Fluoro-2-(methoxymethoxy)phenylboronic acid in organic synthesis (Ihara & Suginome, 2009).

Anticancer Potential

  • Certain phenylboronic acid derivatives exhibit antiproliferative effects, indicating a potential for 5-Fluoro-2-(methoxymethoxy)phenylboronic acid in cancer research. This research highlights the importance of structure-activity relationships in developing novel anticancer agents (Psurski et al., 2018).

Building Blocks for Silicon-Containing Drugs

  • Derivatives of phenylboronic acids, including those with fluoro and pyridyl groups, have been synthesized as potential building blocks for the development of silicon-containing drugs, suggesting a similar potential for 5-Fluoro-2-(methoxymethoxy)phenylboronic acid (Troegel et al., 2009).

Glucose Sensing Applications

  • Studies have demonstrated the use of fluoro-containing phenylboronic acids in enzyme-free glucose sensing, which could potentially extend to 5-Fluoro-2-(methoxymethoxy)phenylboronic acid, offering insights into non-invasive glucose monitoring (Bao et al., 2021).

Safety And Hazards

This compound is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

[5-fluoro-2-(methoxymethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO4/c1-13-5-14-8-3-2-6(10)4-7(8)9(11)12/h2-4,11-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHIODVERFMLIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675327
Record name [5-Fluoro-2-(methoxymethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(methoxymethoxy)phenylboronic acid

CAS RN

488713-34-4
Record name [5-Fluoro-2-(methoxymethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 500 mL round bottom flask was charged with a 1.6 M solution of n-butyllithium in hexanes (100 mL, 0.16 mol) and flushed with nitrogen. The solution was cooled to −78° C. and a solution of 2-bromo-4-fluoro-1-methoxymethoxy-benzene (30.1 g, 0.13 mol) in dry tetrahydrofuran (50 mL) was added dropwise over one hour. The mixture was stirred at −78° C. and then trimethylborate (20 mL, 0.175 mol) was added very slowly via syringe. The reaction was allowed to gradually warm to room temperature and after two hours the mixture was poured into ice. The mixture was acidified to pH 4 with 5% aqueous citric acid and extracted with ethyl acetate (×3). The combined organic extracts were washed with water and brine, dried over MgSO4 and filtered. The solvent was evaporation under reduced pressure and the residue was recrystallized from hexanes give 2-methoxymethoxy-5-fluorophenylboronic acid (18.9 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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